N'-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide
Description
N'-(2,4-Dihydroxybenzylidene)-2-thiophenecarbohydrazide is a Schiff base compound synthesized via condensation of 2,4-dihydroxybenzaldehyde with 2-thiophenecarbohydrazide. Its structure features a thiophene ring linked to a hydrazide moiety and a 2,4-dihydroxybenzylidene group (Fig. 1). The compound exhibits diverse applications, including biological activity (e.g., enzyme inhibition) and corrosion protection . The 2,4-dihydroxy substitution on the benzylidene group enhances hydrogen-bonding capacity, influencing both physicochemical properties and intermolecular interactions .
Properties
Molecular Formula |
C12H10N2O3S |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10N2O3S/c15-9-4-3-8(10(16)6-9)7-13-14-12(17)11-2-1-5-18-11/h1-7,15-16H,(H,14,17)/b13-7+ |
InChI Key |
MYDBRBJXTQFELW-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the hydrazide moiety can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.
Scientific Research Applications
N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with molecular targets through the formation of hydrogen bonds and coordination with metal ions. These interactions can disrupt biological processes in microorganisms, leading to their antibacterial and antifungal effects . The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Structural Features of Selected Analogs
Key Observations :
- Alkyl Chain Effects : The pentadecyl chain in introduces hydrophobicity, likely improving membrane permeability but reducing aqueous solubility.
- Hydroxyl Group Positioning : Shifting hydroxyl groups from 2,4- to 2,3-positions (e.g., ) alters hydrogen-bonding networks and metal-chelation capabilities .
Insights :
Physicochemical Properties
Table 4: Key Physicochemical Data
Biological Activity
N'-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 262.29 g/mol
- CAS Number : 315206-32-7
The compound features a thiophene ring and a hydrazone linkage, which are critical for its biological activity. The presence of hydroxyl groups enhances its reactivity and potential interactions with biological targets.
This compound exhibits several mechanisms that contribute to its biological effects:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in conditions characterized by increased oxidative damage, such as diabetes and neurodegenerative diseases .
- Antitumor Effects : Research indicates that this compound may have antitumor effects by inducing apoptosis in cancer cells. It potentially disrupts cell cycle progression and promotes programmed cell death .
- Metal Ion Coordination : The nitrogen and sulfur atoms in the structure can act as electron donors, allowing the compound to coordinate with metal ions, which may enhance its pharmacological profile .
Antioxidant Activity
A study investigating the effects of this compound on diabetic rats demonstrated its ability to reduce oxidative stress markers significantly. The study involved four groups:
- Control Group : Intact animals.
- VOL Group : Control animals treated with the compound.
- Diabetic Group : Rats induced with diabetes via streptozotocin (STZ).
- Treatment Group : Diabetic rats treated with the compound.
Results indicated that the treatment group exhibited lower levels of malondialdehyde (MDA), a marker of oxidative stress, compared to the diabetic group .
Antitumor Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Case Studies
- Diabetes-Induced Oxidative Damage :
-
Cancer Cell Proliferation :
- A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic cells, suggesting its potential as an anticancer agent .
Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antioxidant | Reduces oxidative stress | Scavenging free radicals |
| Antitumor | Inhibits cancer cell growth | Induces apoptosis |
| Metal Ion Interaction | Enhances pharmacological effects | Coordination with metal ions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
